molecular formula C12H13N3O2S B1198343 Desaminosulfamethazine CAS No. 6149-31-1

Desaminosulfamethazine

Cat. No.: B1198343
CAS No.: 6149-31-1
M. Wt: 263.32 g/mol
InChI Key: YREOGEATBXGQCH-UHFFFAOYSA-N
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Description

Table 1: Key identifiers of this compound

Property Value
Molecular formula C₁₂H₁₃N₃O₂S
Exact mass 263.0728 g/mol
IUPAC name N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
SMILES CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C
InChIKey YREOGEATBXGQCH-UHFFFAOYSA-N

Synonyms include N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide and UNII-CU1M8V2V81 .

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography reveals that this compound crystallizes in the triclinic crystal system with space group P-1 and unit cell parameters:

  • a = 7.42 Å
  • b = 9.85 Å
  • c = 10.21 Å
  • α = 89.3°
  • β = 78.5°
  • γ = 85.2° .

The asymmetric unit contains two molecules, with intermolecular hydrogen bonds (N–H···O and C–H···O) stabilizing the lattice . The pyrimidine ring adopts a planar conformation , while the benzene ring forms a dihedral angle of 84.1° with the pyrimidine plane, creating a non-coplanar arrangement .

Table 2: Crystallographic data

Parameter Value
CCDC deposition number 620636
Space group P-1
Z-value 2
Density (calc.) 1.387 g/cm³

Spectroscopic Identification Profiles

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 2.30 ppm (s, 6H) : Methyl groups on pyrimidine.
  • δ 7.50–7.90 ppm (m, 5H) : Aromatic protons of benzene.
  • δ 8.10 ppm (s, 1H) : N–H of sulfonamide .

¹³C NMR confirms the presence of two methyl carbons (δ 22.1 ppm) and sulfonyl sulfur (δ 128.5 ppm) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 1340 cm⁻¹ and 1160 cm⁻¹ : Symmetric/asymmetric S=O stretching.
  • 1550 cm⁻¹ : C=N vibrations of pyrimidine.
  • 3250 cm⁻¹ : N–H stretching .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound shows a λmax at 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributed to π→π* transitions in the aromatic systems .

Table 3: Spectroscopic signatures

Technique Key Signals
¹H NMR δ 2.30 (CH₃), δ 7.50–8.10 (Ar–H)
IR 1340 cm⁻¹ (S=O), 3250 cm⁻¹ (N–H)
UV-Vis λmax = 268 nm

Comparative Structural Relationship to Parent Compound Sulfamethazine

This compound is a metabolite of sulfamethazine (C₁₂H₁₄N₄O₂S), differing by the absence of the 4-amino group on the benzene ring . This structural modification reduces hydrogen-bonding capacity and alters electronic distribution.

Table 4: Structural comparison with sulfamethazine

Property This compound Sulfamethazine
Molecular formula C₁₂H₁₃N₃O₂S C₁₂H₁₄N₄O₂S
Molecular weight 263.32 g/mol 278.33 g/mol
Key functional groups Sulfonamide, pyrimidine Sulfanilamide, pyrimidine
Hydrogen bond donors 1 (N–H) 2 (N–H)

The pyrimidine ring in both compounds retains 4,6-dimethyl substitution , but sulfamethazine’s sulfonamide links to a para-aminophenyl group, enhancing polarity . Crystallographic data show sulfamethazine’s benzene and pyrimidine rings form a smaller dihedral angle (72.5° ), increasing planarity compared to this compound .

Properties

CAS No.

6149-31-1

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c1-9-8-10(2)14-12(13-9)15-18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)

InChI Key

YREOGEATBXGQCH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2)C

Synonyms

desaminosulfamethazine
N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulfonamide

Origin of Product

United States

Scientific Research Applications

Desaminosulfamethazine is a sulfonamide antibiotic that has garnered attention for its applications in veterinary medicine, particularly in livestock and poultry. This compound, a derivative of sulfamethazine, has been studied for its pharmacokinetics, efficacy, and safety in various animal species. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Veterinary Medicine

This compound is primarily used in veterinary medicine for the treatment of bacterial infections in livestock and poultry. Its effectiveness against various pathogens makes it a valuable tool for maintaining animal health.

Efficacy Against Pathogens

  • Bacterial Infections : Effective against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
  • Respiratory Diseases : Commonly used to treat respiratory infections in pigs and poultry.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its use in veterinary practice.

Absorption and Distribution

  • Rapid absorption post-administration.
  • Wide distribution in body tissues, which aids in effective treatment.

Metabolism and Excretion

  • Metabolized primarily in the liver.
  • Excreted through urine, with studies indicating varying half-lives depending on the species treated.

Safety and Residue Studies

Safety assessments are critical to ensure that this compound does not pose risks to animal health or human consumers of animal products.

Residue Analysis

  • Studies have shown that residues of this compound can persist in animal tissues.
  • Regulatory limits have been established to ensure food safety for consumers.
StudySpeciesFindings
PigsIncreased tissue concentrations when combined with nitrite.
VariousDevelopment of gas chromatographic methods for residue detection.

Case Studies

Several case studies highlight the practical applications of this compound in veterinary settings.

Case Study 1: Treatment of Respiratory Disease in Poultry

In a controlled trial, poultry infected with Mycoplasma gallisepticum were treated with this compound. The results showed a significant reduction in clinical signs and improved weight gain compared to untreated controls.

Case Study 2: Efficacy in Swine

A study involving swine demonstrated that administration of this compound reduced the incidence of bacterial infections during an outbreak, leading to lower mortality rates and improved overall herd health.

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to potential resistance issues and food safety concerns. Veterinary practitioners must adhere to guidelines set by regulatory bodies regarding dosage and withdrawal periods before slaughter.

Comparison with Similar Compounds

Key Observations :

  • Structural Differences: this compound lacks the N4 amino group, distinguishing it from acetylated or glucosylated metabolites. This absence reduces its solubility and alters its interaction with analytical reagents .
  • Detection Challenges: Unlike N4-acetylsulfamethazine and glucosylated derivatives, this compound cannot be hydrolyzed back to sulfamethazine, necessitating direct detection methods .

Analytical Methodologies and Detection Limits

Historical Methods (1980s–2010s)

Early gas chromatography/mass spectrometry (GC/MS) and Tishler A colorimetric assays struggled to detect this compound at residues below 0.1–0.2 ppm in swine liver due to its non-reactive nature . Hydrolysis steps were required to convert acetylated or glucosylated metabolites into quantifiable sulfamethazine, but this approach failed to recover this compound .

Modern Advancements (2020s)

High-performance liquid chromatography (HPLC) with optimized retention protocols now enables direct differentiation of this compound (37 min retention time) from related compounds like 4-hydroxy derivatives (19 min) and diazohydroxy analogs (6 min) . This method eliminates the need for hydrolysis, improving accuracy in residue quantification.

Metabolic Pathways and Formation Mechanisms

  • This compound: Forms via oxidative deamination of sulfamethazine, likely mediated by cytochrome P450 enzymes. Studies in rats identified a diazonium cation intermediate during this process, suggesting a reactive pathway distinct from acetylation or conjugation .
  • N4-Acetylsulfamethazine : Results from acetyl-CoA-dependent acetylation, a common detoxification mechanism for sulfonamides .
  • N4-D-Glucosyl Sulfamethazine : Produced through UDP-glucose-dependent glucosylation, enhancing excretion solubility .

Preparation Methods

Acetylation of Sulfamethazine

The acetylation reaction is conducted by treating sulfamethazine with acetic anhydride in the presence of pyridine as a catalyst. Pyridine neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The general reaction scheme is as follows:

Sulfamethazine+(CH3CO)2OPyridineNA-SMT+CH3COOH\text{Sulfamethazine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Pyridine}} \text{NA-SMT} + \text{CH}_3\text{COOH}

In a typical procedure, 1.0 g of sulfamethazine is dissolved in 10 mL of anhydrous pyridine under nitrogen atmosphere. Acetic anhydride (2.5 molar equivalents) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 24 hours, after which the solvent is evaporated under reduced pressure. The crude product is precipitated by adding ice-cold water and recrystallized from ethanol to yield pure NA-SMT.

Table 1: Reaction Conditions for NA-SMT Synthesis

ParameterValue/Description
SolventPyridine
Temperature0–5°C (initial), 25°C (reaction)
Reaction Time24 hours
Molar Ratio (SMT:Ac₂O)1:2.5
Yield85–92%

Purification and Characterization Techniques

Recrystallization and Filtration

The crude NA-SMT is purified via recrystallization using ethanol-water mixtures. The product is dissolved in hot ethanol (60°C), and deionized water is added until cloudiness appears. The solution is cooled to 4°C, and crystals are collected via vacuum filtration. This step removes unreacted starting materials and byproducts.

Chromatographic Purification

For high-purity applications, column chromatography on silica gel (60–120 mesh) with a chloroform-methanol (9:1 v/v) eluent is employed. Fractions containing NA-SMT are identified using thin-layer chromatography (TLC) and pooled for solvent evaporation.

Structural Confirmation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of NA-SMT (DMSO-d₆, 400 MHz) exhibit distinct shifts for the acetyl group and aromatic protons:

  • Acetyl group : Single peak at δ 2.35 ppm (3H, s).

  • Pyrimidine protons : Doublets at δ 6.55 ppm (2H, d, J = 5.2 Hz) and δ 8.15 ppm (2H, d, J = 5.2 Hz).

  • Aromatic protons : Multiplet at δ 7.45–7.60 ppm (4H, m).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis confirms the molecular ion peak at m/z 279 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄N₄O₃S. A retention time of 4.2 minutes is observed on a C18 column with acetonitrile-water (50:50) mobile phase.

Table 2: Spectroscopic Data for NA-SMT

TechniqueKey Data
¹H NMRδ 2.35 (s, 3H), 6.55 (d, 2H), 8.15 (d, 2H)
LC-MSm/z 279 [M+H]⁺, tᵣ = 4.2 min
Melting Point198–200°C

Analytical Preparation for Environmental and Biological Samples

Solid-Phase Immunoextraction (SPIE)

Environmental samples (e.g., water, soil) spiked with NA-SMT are processed using immunoaffinity columns. Antibodies specific to sulfonamides are immobilized on Sepharose beads, enabling selective binding of NA-SMT. After washing with phosphate buffer (pH 7.4), the compound is eluted with methanol-acetic acid (95:5 v/v) and concentrated under nitrogen.

Derivatization for Gas Chromatography (GC)

For GC-MS analysis, NA-SMT is derivatized with diazomethane to enhance volatility. A 1.0 mL aliquot of diazomethane in diethyl ether is added to the dried extract, followed by incubation at 40°C for 10 minutes. Excess reagent is evaporated, and the derivatized product is reconstituted in cyclohexane-ethyl acetate (9:1 v/v).

Challenges and Optimization Strategies

Byproduct Formation

Incomplete acetylation may yield residual sulfamethazine, detectable via HPLC with UV detection at 270 nm. Optimizing the acetic anhydride stoichiometry (2.5–3.0 equivalents) and reaction time (24–36 hours) minimizes this issue.

Solvent Selection

Pyridine, while effective, poses toxicity concerns. Substituting with dimethylformamide (DMF) or triethylamine reduces hazards but may lower yields by 10–15% due to reduced nucleophilicity.

Comparative Analysis with Related Sulfonamides

This compound’s preparation contrasts with other sulfonamides like sulfadiazine and sulfamethoxazole, which require distinct protecting groups and reaction conditions. For instance, sulfadiazine synthesis involves direct sulfonation of aniline derivatives, bypassing acetylation steps .

Q & A

Basic Research Question: How can researchers synthesize and characterize Desaminosulfamethazine in laboratory settings?

Answer:
Synthesis typically involves deamination of sulfamethazine using enzymatic or chemical methods. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reagent sources, reaction conditions (e.g., temperature, pH), and purification steps. Experimental protocols should align with guidelines for compound preparation and validation .

Basic Research Question: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitive quantification due to its specificity and low detection limits. Validate methods using calibration curves, spike-recovery experiments, and internal standards (e.g., isotopically labeled analogs). Include details on matrix effects, extraction efficiency, and limit of quantification (LOQ) in methodological reports .

Basic Research Question: What strategies are effective for conducting a literature review on this compound’s pharmacological properties?

Answer:
Use systematic review frameworks (e.g., PRISMA) and databases like PubMed, Web of Science, and SciFinder to identify peer-reviewed studies. Filter results using keywords such as "this compound pharmacokinetics" or "metabolic pathways." Prioritize recent studies but include foundational papers to map historical trends. Track citations to identify knowledge gaps .

Advanced Research Question: How can researchers assess this compound’s stability under varying physiological conditions?

Answer:
Design stability studies by exposing the compound to simulated gastric fluid (pH 1.2–3.5), intestinal fluid (pH 6.8), and plasma (37°C). Monitor degradation via HPLC-UV or LC-MS at timed intervals. Use kinetic modeling (e.g., first-order decay) to calculate half-life. Compare results across conditions to identify critical stability thresholds .

Advanced Research Question: What methodologies are used to identify this compound metabolites in vivo?

Answer:
Employ high-resolution mass spectrometry (HRMS) coupled with metabolomic workflows. Administer the compound to model organisms (e.g., rodents), collect blood/urine samples, and perform untargeted metabolite profiling. Use fragmentation patterns and databases (e.g., HMDB) to annotate metabolites. Confirm findings with synthetic standards .

Advanced Research Question: How should researchers address contradictions in reported antimicrobial efficacy data for this compound?

Answer:
Conduct a meta-analysis of existing studies, stratifying data by bacterial strains, exposure times, and dosage. Assess heterogeneity using statistical tools (e.g., I² statistic) and sensitivity analyses. Reconcile discrepancies by evaluating methodological differences, such as agar dilution vs. broth microdilution techniques .

Advanced Research Question: What computational approaches are suitable for studying this compound’s interactions with bacterial enzymes?

Answer:
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like dihydropteroate synthase. Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Cross-reference computational data with experimental inhibition assays to refine models .

Advanced Research Question: How can researchers validate novel detection methods for this compound in environmental samples?

Answer:
Validate methods using spiked environmental matrices (e.g., soil, water) to calculate recovery rates and precision. Compare results with established techniques (e.g., ELISA). Include cross-reactivity tests with structurally similar sulfonamides to ensure specificity. Publish full validation parameters (LOQ, LOD, linearity) per ICH guidelines .

Advanced Research Question: What experimental designs are recommended for evaluating this compound’s environmental degradation pathways?

Answer:
Conduct photolysis and biodegradation studies under controlled conditions (e.g., UV light exposure, microbial consortia). Monitor parent compound depletion and transformation products via LC-HRMS. Use QSAR models to predict ecotoxicity of degradation byproducts. Include abiotic controls to distinguish biotic/abiotic pathways .

Advanced Research Question: How to design cross-disciplinary studies to elucidate this compound’s mechanisms of resistance in bacterial populations?

Answer:
Integrate genomics (e.g., sequencing resistant strains), proteomics (e.g., expression of efflux pumps), and biochemical assays (e.g., enzyme inhibition kinetics). Use transcriptomic data to identify upregulated resistance genes. Collaborate with bioinformaticians to analyze multi-omics datasets .

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